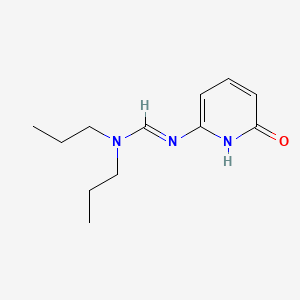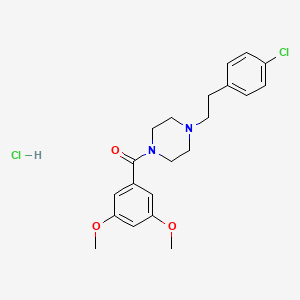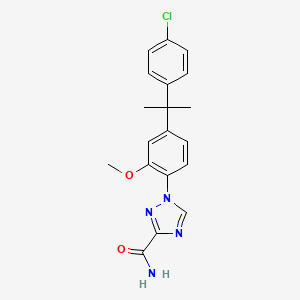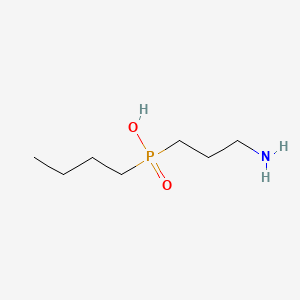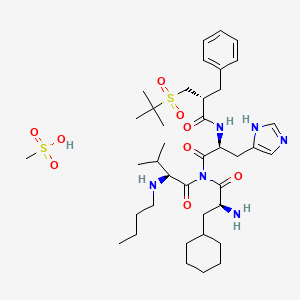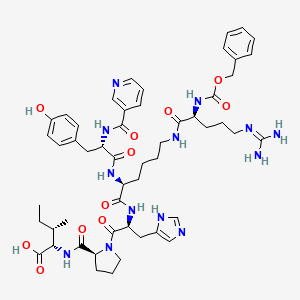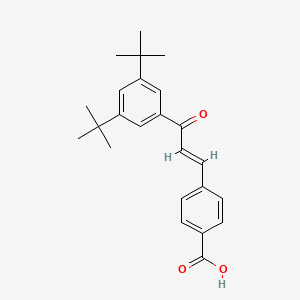
CH 55
Overview
Description
It binds with high affinity to retinoic acid receptor alpha (RAR-α) and retinoic acid receptor beta (RAR-β) receptors, while displaying low affinity for cellular retinoic acid binding protein (CRABP) . Ch 55 is known for its ability to induce differentiation in various cell types, making it a valuable compound in cancer research .
Mechanism of Action
Target of Action
CH 55, also known as 3,5-Di-tert-butylchalcone, is a synthetic retinoid that primarily targets the Retinoic Acid Receptors (RARs) , specifically RAR-α and RAR-β . These receptors are ligand-dependent transcriptional regulators that play key roles in various biological processes, including development, immunity, organogenesis, and homeostasis .
Mode of Action
This compound binds to RAR-α and RAR-β receptors with high affinity . This binding interaction triggers a series of cellular responses, leading to the differentiation of HL60 cells . This compound displays low affinity for the cellular retinoic acid binding protein (crabp) .
Pharmacokinetics
Pharmacokinetics studies the relationship between a dosage regimen and the plasma drug concentration-time profile . It involves understanding the absorption, distribution, metabolism, and excretion of the drug
Result of Action
The primary result of this compound’s action is the induction of differentiation in HL60 cells . This suggests that this compound could potentially be used in cancer research , as the ability to induce differentiation in cancer cells is a desirable trait for potential anticancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ch 55 is synthesized through a series of chemical reactions involving the condensation of 3,5-di-tert-butylbenzaldehyde with 4-formylbenzoic acid . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain this compound with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
Ch 55 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ch 55 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to induce differentiation in cancer cells, particularly in studies involving leukemia and melanoma
Cell Differentiation Studies: It is employed to study the differentiation of various cell types, including embryonic carcinoma cells and fibroblasts.
Retinoid Receptor Studies: This compound is used to investigate the role of retinoic acid receptors in cellular processes and gene expression.
Pharmaceutical Research: It serves as a lead compound for the development of new retinoid-based drugs.
Comparison with Similar Compounds
Similar Compounds
Retinoic Acid: A natural agonist of retinoic acid receptors with similar differentiation-inducing properties.
Bexarotene: A synthetic retinoid that binds to retinoid X receptors (RXRs) and is used in the treatment of cutaneous T-cell lymphoma.
Tretinoin: Another synthetic retinoid used in the treatment of acne and acute promyelocytic leukemia
Uniqueness of Ch 55
This compound is unique due to its high affinity for retinoic acid receptor alpha (RAR-α) and retinoic acid receptor beta (RAR-β) receptors, combined with its low affinity for cellular retinoic acid binding protein (CRABP) . This selective binding profile makes it a potent inducer of cell differentiation, particularly in cancer cells, and a valuable tool in cancer research .
Properties
IUPAC Name |
4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVTBKPJRMLPE-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95906-67-5, 110368-33-7 | |
| Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CH55 exert its biological effects?
A1: CH55 primarily exerts its effects by binding to and activating specific nuclear receptors called Retinoic Acid Receptors (RARs). [, , , , ] These receptors act as transcription factors, regulating the expression of various genes involved in cell growth, differentiation, and other cellular processes. [, , ]
Q2: Which RAR subtypes does CH55 preferentially bind to?
A2: CH55 demonstrates a higher binding affinity for RARβ compared to other subtypes like RARα and RARγ. [, , , , ] This selective binding profile contributes to its unique biological activity and potential therapeutic applications.
Q3: Does CH55 interact with Cellular Retinoic Acid Binding Proteins (CRABPs)?
A3: Unlike some other retinoids, CH55 does not bind to CRABPs. [, , ] This characteristic might contribute to its distinct activity profile and potentially overcome some resistance mechanisms observed with other retinoids. [, ]
Q4: What are the downstream effects of CH55 binding to RARs?
A4: CH55, upon binding to RARs, can induce various downstream effects, including:
- Differentiation of Leukemia Cells: CH55 effectively induces the differentiation of human promyelocytic leukemia cells (HL-60) into mature granulocytes. [, , , ] This activity makes it a potential candidate for developing novel leukemia therapies.
- Modulation of Gene Expression: CH55 influences the expression of various genes, including those involved in cell cycle regulation, apoptosis, and immune responses. [, , , ]
- Suppression of c-myc Expression: CH55 has been shown to downregulate c-myc expression in HL-60 cells, potentially contributing to its anti-proliferative effects. []
- Induction of Thrombomodulin and Inhibition of Tissue Factor: CH55 can upregulate thrombomodulin and downregulate tissue factor expression in leukemia and endothelial cells, suggesting potential anticoagulant properties. [, ]
Q5: What is the molecular formula and weight of CH55?
A5: The molecular formula of CH55 is C21H26O2, and its molecular weight is 310.42 g/mol.
Q6: How do structural modifications of CH55 affect its activity?
A6: Research suggests that the bulky tert-butyl groups in the phenyl ring of CH55 are crucial for its high potency in inducing differentiation of HL-60 cells. [, ] Modifications to these groups could significantly alter its binding affinity to RARs and impact its biological activity. [, ]
Q7: What in vitro models have been used to study CH55 activity?
A7: Human promyelocytic leukemia cell lines like HL-60 and NB4 have been extensively used to investigate the differentiation-inducing and anti-proliferative effects of CH55. [, , , , ] Other cell lines, including human monoblastic leukemia cells (U937) and human umbilical vein endothelial cells (HUVECs), have also been utilized to examine its effects on specific gene expression and cellular functions. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




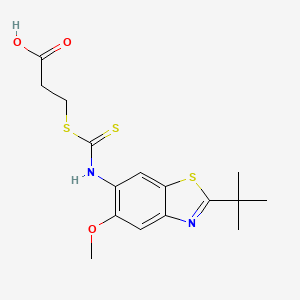
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)

